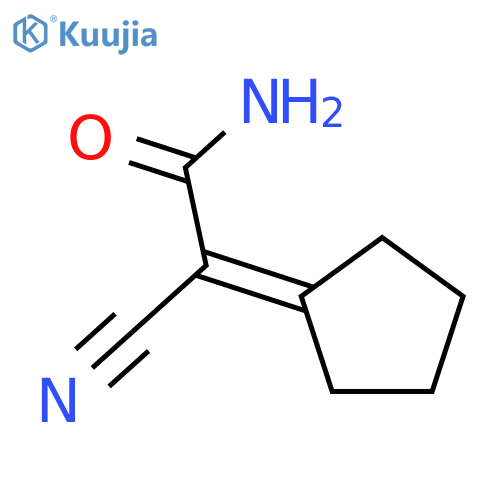

Cas no 875-61-6 (2-Cyano-2-cyclopentylideneacetamide)

875-61-6 structure

商品名:2-Cyano-2-cyclopentylideneacetamide

2-Cyano-2-cyclopentylideneacetamide 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-2-cyclopentylideneacetamide

- Acetamide,2-cyano-2-cyclopentylidene-

-

- MDL: MFCD01923140

2-Cyano-2-cyclopentylideneacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315476-5g |

2-Cyano-2-cyclopentylideneacetamide |

875-61-6 | 95+% | 5g |

¥21135.00 | 2024-04-27 | |

| Enamine | EN300-29474-0.05g |

2-cyano-2-cyclopentylideneacetamide |

875-61-6 | 95.0% | 0.05g |

$44.0 | 2025-03-19 | |

| Enamine | EN300-29474-0.1g |

2-cyano-2-cyclopentylideneacetamide |

875-61-6 | 95.0% | 0.1g |

$68.0 | 2025-03-19 | |

| Enamine | EN300-29474-0.5g |

2-cyano-2-cyclopentylideneacetamide |

875-61-6 | 95.0% | 0.5g |

$185.0 | 2025-03-19 | |

| Enamine | EN300-29474-0.25g |

2-cyano-2-cyclopentylideneacetamide |

875-61-6 | 95.0% | 0.25g |

$98.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315476-500mg |

2-Cyano-2-cyclopentylideneacetamide |

875-61-6 | 95+% | 500mg |

¥4989.00 | 2024-04-27 | |

| TRC | B419845-100mg |

2-Cyano-2-cyclopentylideneacetamide |

875-61-6 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Apollo Scientific | OR940917-1g |

2-Cyano-2-cyclopentylideneacetamide |

875-61-6 | 95% | 1g |

£300.00 | 2025-02-20 | |

| Aaron | AR004N3F-50mg |

2-Cyano-2-cyclopentylideneacetamide |

875-61-6 | 95% | 50mg |

$86.00 | 2025-01-23 | |

| Aaron | AR004N3F-500mg |

2-Cyano-2-cyclopentylideneacetamide |

875-61-6 | 95% | 500mg |

$280.00 | 2023-12-13 |

2-Cyano-2-cyclopentylideneacetamide 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

875-61-6 (2-Cyano-2-cyclopentylideneacetamide) 関連製品

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量